molecular formula C7H16N2O B13112970 N-(2-(piperidin-1-yl)ethyl)hydroxylamine

N-(2-(piperidin-1-yl)ethyl)hydroxylamine

Cat. No.: B13112970
M. Wt: 144.21 g/mol
InChI Key: AZCGXCUDHQPATC-UHFFFAOYSA-N
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Description

N-(2-(piperidin-1-yl)ethyl)hydroxylamine is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that include hydrogenation, cyclization, and amination reactions. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

N-(2-(piperidin-1-yl)ethyl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve high yields .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

N-(2-(piperidin-1-yl)ethyl)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(piperidin-1-yl)ethyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(piperidin-1-yl)ethyl)hydroxylamine include other piperidine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which includes a hydroxylamine group. This unique feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N-(2-piperidin-1-ylethyl)hydroxylamine

InChI

InChI=1S/C7H16N2O/c10-8-4-7-9-5-2-1-3-6-9/h8,10H,1-7H2

InChI Key

AZCGXCUDHQPATC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNO

Origin of Product

United States

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